2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one

N-acyl piperazine positional isomerism steric hindrance

For medicinal chemistry projects needing metabolically stable N-acyl piperazine fragments, this α,α-dimethylbutanoyl derivative offers enhanced steric shielding of the amide bond. Unlike the β,β-isomer (CAS 253175-46-1), the gem-dimethyl group adjacent to the carbonyl provides maximal protection against hydrolysis. - Fragment-compliant (MW 184.28; Rule-of-Three) with 1 HBD, 2 HBA, ideal for hydrophobic pocket probing. - Free piperazine NH enables diverse derivatization: acylation, sulfonylation, or reductive amination. - 95%+ purity standard; verify CAS 1240581-28-5 to avoid positional isomer mis-ordering.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1240581-28-5
Cat. No. B3093212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one
CAS1240581-28-5
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)N1CCNCC1
InChIInChI=1S/C10H20N2O/c1-4-10(2,3)9(13)12-7-5-11-6-8-12/h11H,4-8H2,1-3H3
InChIKeyBZHJXRUIHALFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one: Structural Identity and Procurement Baseline


2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one (CAS 1240581-28-5) is a mono-N-acylated piperazine derivative with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol . It features a geminal dimethyl substitution at the α-carbon of the butanoyl side chain (SMILES: CCC(C)(C)C(=O)N1CCNCC1), distinguishing it from its positional isomer 3,3-dimethyl-1-(piperazin-1-yl)butan-1-one (CAS 253175-46-1) . The compound serves as a versatile synthetic intermediate and fragment-like building block, containing one secondary amine (H-bond donor) and two H-bond acceptors (amide carbonyl and piperazine N), with two rotatable bonds and a topological polar surface area consistent with Rule-of-Three compliant fragment properties . Commercially available purities range from 95% to 98% across multiple vendors .

Why This N-Acyl Piperazine Cannot Substitute for Isomeric or Chain-Variant Analogs


N-Acyl piperazines bearing branched alkanoyl groups are not functionally interchangeable despite sharing the C₁₀H₂₀N₂O formula or core scaffold. The position of the gem-dimethyl group (α vs. β to the carbonyl) dictates the steric environment around the amide bond, directly influencing acylation reactivity, conformational preferences, and metabolic vulnerability. Specifically, the α,α-dimethyl substitution in 2,2-dimethyl-1-(piperazin-1-yl)butan-1-one creates greater steric hindrance at the amide carbonyl compared to the β,β-dimethyl isomer (3,3-dimethyl-1-(piperazin-1-yl)butan-1-one, CAS 253175-46-1), which can alter both the rate of further N-functionalization and the recognition by biological targets . Furthermore, variation in chain length—from the non-methylated parent 1-(piperazin-1-yl)butan-1-one (C₈H₁₆N₂O, MW 156.23) to mono-methyl branched analogs such as 3-methyl-1-(piperazin-1-yl)butan-1-one (C₉H₁₈N₂O, MW 170.25)—shifts lipophilicity and alters chromatographic retention behavior, solubility, and membrane permeability . The piperazine ring substitution state adds a third dimension: the 2-methylpiperazine variant (2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one, CAS 1240578-06-6, MW 198.31) introduces an additional stereocenter and increases molecular complexity, with predicted boiling point elevated to 309.7±35.0 °C and pKa of 8.51±0.40 versus the parent compound's unsubstituted piperazine . Each structural permutation produces a distinct physicochemical and reactivity profile that cannot be assumed equivalent in synthesis, screening, or procurement contexts.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Positional Isomerism: Steric Impact of α,α-Dimethyl vs. β,β-Dimethyl on Carbonyl Reactivity

The target compound bears a gem-dimethyl group at the α-carbon (2-position) of the butanoyl chain, directly adjacent to the amide carbonyl. Its positional isomer 3,3-dimethyl-1-(piperazin-1-yl)butan-1-one (CAS 253175-46-1) places the gem-dimethyl at the β-carbon (3-position), separated from the carbonyl by a methylene spacer. This structural difference produces distinct steric environments: the α,α-substitution creates greater steric crowding around the amide carbonyl, which is expected to reduce the rate of nucleophilic attack at the carbonyl carbon and modulate the rotational barrier of the amide C–N bond compared to the β,β-isomer . Both compounds share identical molecular formula (C₁₀H₂₀N₂O), molecular weight (184.28 g/mol), and hydrogen bond donor/acceptor counts (1 HBD, 2 HBA), making them indistinguishable by bulk property screening alone . The differential is structural and steric—relevant for chemoselective acylation, conformational pre-organization, and target recognition in medicinal chemistry campaigns.

N-acyl piperazine positional isomerism steric hindrance amide bond reactivity

Molecular Weight and Lipophilicity Differentiation Across Chain-Length Variants

The target compound (MW 184.28, C₁₀H₂₀N₂O) sits at the upper end of a chain-length series that includes 1-(piperazin-1-yl)butan-1-one (CAS 18903-04-3, MW 156.23, C₈H₁₆N₂O) and 3-methyl-1-(piperazin-1-yl)butan-1-one (CAS 884497-54-5, MW 170.25, C₉H₁₈N₂O). Each two-carbon and one-oxygen increment adds approximately 28 Da per methylene extension starting from the C₈ parent . This progressive increase in molecular weight is accompanied by increasing calculated lipophilicity: the non-methylated parent 1-(piperazin-1-yl)butan-1-one has a reported logP range of ~0.2 to 0.5 [1], while the addition of two methyl groups in the target compound is expected to raise logP by approximately 1.0 unit (based on the ~0.5 logP increment per methyl group in aliphatic amides), shifting chromatographic retention and predicted membrane permeability. The 2-methylpiperazine-substituted variant (CAS 1240578-06-6, MW 198.31, C₁₁H₂₂N₂O) extends further, incorporating an additional CH₂ group on the piperazine ring .

molecular weight lipophilicity chain-length series building block selection

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Comparison

Predicted physicochemical properties differentiate the 2,2-dimethylbutanoyl-piperazine scaffold from its ring-methylated analog. The 2-methylpiperazine variant (CAS 1240578-06-6) has a predicted boiling point of 309.7±35.0 °C, predicted density of 0.940±0.06 g/cm³, and predicted pKa of 8.51±0.40 . While experimentally measured boiling point data for the target compound (CAS 1240581-28-5) are not available in the public domain, the absence of the N-methyl group on the piperazine ring reduces molecular weight by 14.03 Da (184.28 vs. 198.31) and lowers the heavy atom count from 14 to 13 . The unsubstituted piperazine NH in the target compound provides a more accessible nucleophilic handle for downstream derivatization (e.g., sulfonylation, reductive amination, urea formation) compared to the sterically hindered and electronically deactivated tertiary amine in the 2-methylpiperazine analog. The lower predicted pKa of the 2-methyl variant (8.51 vs. an expected ~9.7 for unsubstituted piperazine) reflects the electron-donating effect of the N-methyl group, which alters protonation state at physiological pH and affects both salt formation and chromatographic purification strategies.

predicted physicochemical properties boiling point density pKa purification

Commercial Purity and Vendor Specification Differentiation

Commercially available purity levels for the target compound range from 95.0% (CymitQuimica, Fluorochem brand) to 98% (Leyan) . In comparison, the 3,3-dimethyl positional isomer (CAS 253175-46-1) is offered at ≥98% purity (MolCore) , and the 2-methylpiperazine variant (CAS 1240578-06-6) is also available at 98% (Leyan) . The target compound does not have an MDL number assigned, whereas the 3,3-dimethyl isomer is registered under MDL MFCD08444700 . The absence of an MDL number for the target compound (CAS 1240581-28-5) means that procurement relies exclusively on CAS number verification and vendor certificate of analysis—a factor that may affect database cross-referencing in automated inventory systems. Long-term storage recommendations are consistent across the series: store in a cool, dry place .

purity specification vendor comparison quality control procurement

Gem-Dimethyl Effect on Conformational Restriction and Metabolic Stability

The gem-dimethyl group at the α-position of the target compound is expected to exert a Thorpe-Ingold effect, restricting the conformational freedom of the butanoyl side chain and pre-organizing the molecule for target binding. In medicinal chemistry, gem-dimethyl substitution at the α-position of carbonyl compounds has been shown to reduce the rate of amide hydrolysis (both chemical and enzymatic) by steric shielding of the carbonyl and by increasing the rotational barrier of the C–N amide bond [1]. The class-level evidence from N-acyl piperazine SAR studies indicates that α-branching in the acyl chain significantly modulates nootropic activity in related piperazine derivatives—molecular simplification studies demonstrated that N-acylpiperazine groups can mimic the 2-pyrrolidinone ring of 1,4-diazabicyclo[4.3.0]nonan-9-ones while maintaining high nootropic activity, and the degree of α-substitution was a key determinant of potency retention [2]. While direct experimental data (plasma stability, microsomal half-life, or target binding data) for CAS 1240581-28-5 are absent from the public domain, the gem-dimethyl motif is a well-precedented strategy for improving metabolic stability in lead optimization campaigns, and procurement of this specific α,α-dimethyl building block—rather than the β,β-dimethyl isomer or non-methylated analog—is warranted when steric shielding of the amide bond is desired.

gem-dimethyl effect conformational restriction metabolic stability Thorpe-Ingold effect

Optimal Research and Procurement Application Scenarios


Parallel Library Synthesis via Chemoselective N-Functionalization

When constructing parallel libraries of N-acyl piperazines by further derivatization of the free piperazine NH, the α,α-dimethyl substitution of 2,2-dimethyl-1-(piperazin-1-yl)butan-1-one (CAS 1240581-28-5) provides greater steric hindrance at the amide carbonyl than the β,β-isomer (CAS 253175-46-1), as established by the SMILES structural comparison . This steric differentiation can be exploited to achieve chemoselective reactions at the piperazine nitrogen while minimizing side reactions at the amide. The free piperazine NH (H-bond donor count: 1) enables acylation, sulfonylation, reductive amination, and urea formation—a broader reaction scope than the N-methylated analog (CAS 1240578-06-6) whose tertiary amine is less nucleophilic and shows a lower predicted pKa (8.51 vs. ~9.7) . Researchers synthesizing compound collections should use the α,α-dimethyl scaffold when amide bond protection by steric shielding is part of the design, and should budget for post-purchase purification if the 95% purity grade is ordered, given that 98% material is available from alternative suppliers .

Fragment-Based Drug Discovery Targeting Hydrophobic Pockets

With a molecular weight of 184.28 Da—well within the Rule of Three (MW ≤ 300) criteria for fragment libraries—and containing 1 H-bond donor, 2 H-bond acceptors, and 2 rotatable bonds, 2,2-dimethyl-1-(piperazin-1-yl)butan-1-one meets fragment-like property thresholds . Compared to the non-methylated parent 1-(piperazin-1-yl)butan-1-one (MW 156.23, logP ~0.2–0.5), the target compound provides additional hydrophobic bulk (+28 Da) from the gem-dimethyl group, enabling exploration of lipophilic sub-pockets while remaining within Rule-of-Three compliance . This compound is appropriate for inclusion in fragment screening libraries where the α,α-dimethyl moiety serves as a three-dimensional hydrophobic probe distinct from planar aromatic fragments. The absence of an MDL number should be flagged in cheminformatics registration systems; the InChI Key BZHJXRUIHALFGN-UHFFFAOYSA-N serves as the unique structure identifier for database integration .

Metabolic Stability Optimization of N-Acyl Piperazine Leads

For medicinal chemistry programs where N-acyl piperazine leads are susceptible to amide hydrolysis, the α,α-dimethyl substitution of CAS 1240581-28-5 represents a well-precedented structural modification to enhance metabolic stability via steric shielding of the amide carbonyl (Thorpe-Ingold effect) . Class-level SAR evidence from related piperazine derivatives confirms that α-substitution in the acyl chain modulates biological activity retention, with N-acylpiperazines successfully replacing more complex bicyclic scaffolds while maintaining potency . The procurement decision should prioritize the α,α-dimethyl isomer (CAS 1240581-28-5) over the β,β-dimethyl isomer (CAS 253175-46-1) when the design goal is maximal steric protection of the amide bond, as the gem-dimethyl group directly adjacent to the carbonyl provides greater hindrance than the remote gem-dimethyl in the β-isomer . Researchers should note that direct experimental metabolic stability data (e.g., human liver microsome t½, plasma stability) are not publicly available and must be generated in-house to confirm the expected stabilization.

Synthetic Intermediate for Piperazine-Linked Bioactive Conjugates

The combination of a sterically hindered amide and a free piperazine NH makes 2,2-dimethyl-1-(piperazin-1-yl)butan-1-one a strategic intermediate for synthesizing conjugates where the piperazine serves as a linker between the α,α-dimethylbutanoyl cap and a target-binding moiety. The 95–98% commercial purity range, combined with the long-term storage condition (cool, dry place ), supports its use as a stable building block for multi-step synthetic sequences. When comparing procurement options, researchers should verify that the CAS number (1240581-28-5) is used rather than the positional isomer CAS (253175-46-1), as these compounds yield structurally non-identical products upon further functionalization—a critical distinction for patent filings and SAR tables . The absence of hazardous material classification under DOT/IATA transport regulations facilitates international procurement and laboratory inventory management .

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